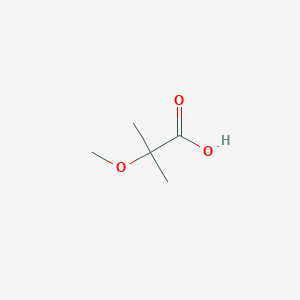

2-Methoxy-2-methylpropanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Propionates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-5(2,8-3)4(6)7/h1-3H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKBZFJRHYSCZQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00431794 | |

| Record name | 2-methoxy-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13836-62-9 | |

| Record name | 2-methoxy-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxy-2-methylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methoxy-2-methylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 2-methoxy-2-methylpropanoic acid, a valuable building block in pharmaceutical and chemical research. The described methodology follows a three-step sequence involving esterification, Williamson ether synthesis, and subsequent hydrolysis. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow.

Overview of the Synthetic Pathway

The synthesis of this compound is achieved through a robust three-step process starting from the commercially available 2-hydroxy-2-methylpropanoic acid. The overall transformation is depicted below:

Caption: Overall synthetic route to this compound.

The initial step involves the protection of the carboxylic acid functionality of 2-hydroxy-2-methylpropanoic acid via esterification to yield methyl 2-hydroxy-2-methylpropanoate. This is followed by the key methylation step, a Williamson ether synthesis, where the tertiary hydroxyl group is converted to a methoxy group. The final step is the hydrolysis of the methyl ester to afford the target compound, this compound.

Experimental Protocols

Step 1: Esterification of 2-Hydroxy-2-methylpropanoic Acid

This step aims to protect the carboxylic acid group as a methyl ester to prevent interference in the subsequent methylation reaction. A common and effective method is the Fischer-Speier esterification.

Reaction:

(CH₃)₂C(OH)COOH + CH₃OH ⇌ (CH₃)₂C(OH)COOCH₃ + H₂O

Experimental Procedure:

-

To a solution of 2-hydroxy-2-methylpropanoic acid (1 equivalent) in methanol (5-10 volumes), a catalytic amount of a strong acid (e.g., sulfuric acid, 0.05-0.1 equivalents) is added.

-

The reaction mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure.

-

The residue is dissolved in an organic solvent such as ethyl acetate and washed sequentially with a saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield crude methyl 2-hydroxy-2-methylpropanoate, which can be further purified by distillation if necessary.

Step 2: Williamson Ether Synthesis for Methylation

This is the core step where the methoxy group is introduced. The Williamson ether synthesis is a reliable method for forming ethers from an alcohol and an alkyl halide.[1][2][3] Given that the substrate is a tertiary alcohol, a strong base is required to form the alkoxide.[2]

Reaction:

(CH₃)₂C(OH)COOCH₃ + CH₃I + Base → (CH₃)₂C(OCH₃)COOCH₃ + Base·HI

Experimental Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), a suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) is made in anhydrous tetrahydrofuran (THF).

-

A solution of methyl 2-hydroxy-2-methylpropanoate (1 equivalent) in anhydrous THF is added dropwise to the sodium hydride suspension at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours, or until the evolution of hydrogen gas ceases.

-

The reaction mixture is then cooled back to 0 °C, and methyl iodide (1.5 equivalents) is added dropwise.

-

The reaction is stirred at room temperature overnight. Progress is monitored by TLC or GC.

-

Upon completion, the reaction is carefully quenched by the slow addition of water at 0 °C.

-

The mixture is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product, methyl 2-methoxy-2-methylpropanoate, can be purified by fractional distillation.

Step 3: Hydrolysis of Methyl 2-methoxy-2-methylpropanoate

The final step is the deprotection of the carboxylic acid by hydrolyzing the methyl ester.

Reaction:

(CH₃)₂C(OCH₃)COOCH₃ + NaOH → (CH₃)₂C(OCH₃)COONa + CH₃OH (CH₃)₂C(OCH₃)COONa + HCl → (CH₃)₂C(OCH₃)COOH + NaCl

Experimental Procedure:

-

To a solution of methyl 2-methoxy-2-methylpropanoate (1 equivalent) in a mixture of methanol and water (e.g., 2:1 v/v), sodium hydroxide (1.5-2.0 equivalents) is added.

-

The reaction mixture is stirred at room temperature or gently heated (e.g., 40-50 °C) for 2-4 hours until the hydrolysis is complete (monitored by TLC or GC).

-

The methanol is removed under reduced pressure.

-

The aqueous residue is washed with a non-polar organic solvent (e.g., hexane or diethyl ether) to remove any unreacted starting material.

-

The aqueous layer is then acidified to a pH of approximately 2 with a dilute solution of hydrochloric acid at 0 °C.

-

The product is extracted with an organic solvent such as ethyl acetate or dichloromethane.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed in vacuo to yield this compound. Further purification can be achieved by crystallization or distillation.

Data Presentation

The following tables summarize the key quantitative data for each step of the synthesis. Please note that the yields are representative and can vary based on the specific reaction conditions and scale.

Table 1: Reagents and Conditions for the Synthesis of this compound

| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) |

| 1 | 2-Hydroxy-2-methylpropanoic acid | Methanol, Sulfuric acid (cat.) | Methanol | Reflux | 4-6 |

| 2 | Methyl 2-hydroxy-2-methylpropanoate | Sodium hydride, Methyl iodide | Anhydrous THF | 0 to RT | 12-16 |

| 3 | Methyl 2-methoxy-2-methylpropanoate | Sodium hydroxide, Hydrochloric acid | Methanol/Water | RT to 50 | 2-4 |

Table 2: Expected Yields and Physical Properties of Intermediates and Final Product

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Physical State |

| Methyl 2-hydroxy-2-methylpropanoate | C₅H₁₀O₃ | 118.13 | >90 | Liquid |

| Methyl 2-methoxy-2-methylpropanoate | C₆H₁₂O₃ | 132.16 | 70-85 | Liquid |

| This compound | C₅H₁₀O₃ | 118.13 | >90 | Liquid |

Table 3: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Signals |

| ¹H NMR (CDCl₃) | δ (ppm): ~1.4 (s, 6H, -C(CH₃)₂), ~3.3 (s, 3H, -OCH₃), ~11-12 (br s, 1H, -COOH) |

| ¹³C NMR (CDCl₃) | δ (ppm): ~23 (-C(CH₃)₂), ~52 (-OCH₃), ~78 (-C(OCH₃)-), ~180 (-COOH) |

| IR (neat, cm⁻¹) | ~2500-3300 (broad, O-H stretch of carboxylic acid), ~1710 (strong, C=O stretch), ~2980, 2940 (C-H stretch), ~1100 (C-O stretch) |

| Mass Spec. (EI, m/z) | [M]+ not typically observed. Key fragments: [M-CH₃]+, [M-OCH₃]+, [M-COOH]+ |

Note: The spectroscopic data presented are predicted values based on the structure and data from similar compounds. Actual experimental data may vary.

Visualizations

Synthesis Pathway Diagram

The following diagram illustrates the chemical transformations in the synthesis of this compound.

Caption: Chemical transformations in the synthesis pathway.

Experimental Workflow Diagram

This diagram outlines the general workflow for each synthetic step, from reaction setup to product isolation and purification.

Caption: General experimental workflow for each synthetic step.

This comprehensive guide provides a solid foundation for the synthesis of this compound. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific laboratory conditions and scale requirements.

References

Spectroscopic Profile of 2-Methoxy-2-methylpropanoic Acid: A Technical Guide

Introduction

2-Methoxy-2-methylpropanoic acid is a carboxylic acid containing a quaternary carbon substituted with a methoxy group and two methyl groups. This unique structure gives rise to a distinct spectroscopic signature. Accurate characterization of this compound is crucial for its application in various research and development contexts. This guide provides a comprehensive overview of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed, standardized experimental protocols for acquiring such data are also presented to aid researchers in their analytical workflows.

Predicted Spectroscopic Data

The following sections summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

2.1.1 Predicted ¹H NMR Data

The proton NMR spectrum of this compound is expected to be relatively simple, showing three distinct signals.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| -C(CH₃)₂ | 1.3 - 1.5 | Singlet | 6H |

| -OCH₃ | 3.2 - 3.4 | Singlet | 3H |

| -COOH | 10.0 - 13.0 | Broad Singlet | 1H |

2.1.2 Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum is predicted to show four signals, corresponding to the four unique carbon environments in the molecule.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -C(CH₃)₂ | 20 - 25 |

| -OCH₃ | 50 - 55 |

| -C (CH₃)₂ | 75 - 85 |

| -COOH | 175 - 185 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C-H (Alkyl) | 2850 - 3000 | Medium-Strong |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong |

| C-O (Ether & Carboxylic Acid) | 1050 - 1300 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (molar mass: 118.13 g/mol ), the following is predicted for electron ionization (EI) mass spectrometry.

| m/z | Predicted Fragment |

| 118 | [M]⁺ (Molecular Ion) |

| 103 | [M - CH₃]⁺ |

| 87 | [M - OCH₃]⁺ |

| 73 | [M - COOH]⁺ |

| 59 | [C₂H₃O₂]⁺ or [C₃H₇O]⁺ |

| 45 | [COOH]⁺ |

| 43 | [C₃H₇]⁺ |

Experimental Protocols

The following are detailed, standard protocols for the acquisition of spectroscopic data for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the molecular structure.

Materials:

-

This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆))

-

Internal standard (e.g., Tetramethylsilane (TMS))

-

5 mm NMR tubes

-

NMR spectrometer (300 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Add a small amount of TMS as an internal standard (chemical shift reference at 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, which is crucial for high resolution.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters:

-

Spectral width: 10-15 ppm

-

Pulse angle: 30-45 degrees

-

Relaxation delay: 1-2 seconds

-

Number of scans: 8-16 (adjust for desired signal-to-noise ratio)

-

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters:

-

Spectral width: 200-220 ppm

-

Pulse angle: 30-45 degrees

-

Relaxation delay: 2-5 seconds

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shifts using the TMS signal.

-

Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound sample (1-2 mg)

-

Potassium bromide (KBr), IR grade

-

Agate mortar and pestle

-

Pellet press

-

FT-IR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Place 1-2 mg of the solid sample into an agate mortar.

-

Add approximately 100-200 mg of dry KBr powder.

-

Gently grind the mixture with the pestle to a fine, homogeneous powder.

-

Transfer the powder to a pellet press die and apply pressure to form a thin, transparent pellet.

-

-

Background Spectrum:

-

Ensure the sample compartment of the FT-IR spectrometer is empty.

-

Acquire a background spectrum to account for atmospheric CO₂ and water vapor.

-

-

Sample Spectrum:

-

Place the KBr pellet containing the sample in the spectrometer's sample holder.

-

Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

-

Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

This compound sample

-

A suitable volatile solvent (e.g., methanol, acetonitrile)

-

Mass spectrometer (e.g., with Electron Ionization - EI or Electrospray Ionization - ESI source)

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable volatile solvent. The concentration will depend on the ionization technique and instrument sensitivity.

-

-

Instrument Setup:

-

Tune and calibrate the mass spectrometer according to the manufacturer's instructions using a known calibration standard.

-

Set the ionization mode (e.g., EI for fragmentation or ESI for molecular ion determination).

-

Set the appropriate mass range for data acquisition.

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer. For EI, this is often via a direct insertion probe or gas chromatography. For ESI, this is typically via liquid chromatography or direct infusion.

-

Acquire the mass spectrum.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺ or [M+H]⁺, [M-H]⁻ etc., depending on the ionization mode).

-

Analyze the fragmentation pattern to identify characteristic fragment ions, which can help confirm the structure.

-

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a small molecule like this compound.

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide to the NMR Spectrum Analysis of 2-Methoxy-2-methylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectrum of 2-methoxy-2-methylpropanoic acid. Due to the limited availability of experimental spectra in public databases, this guide is based on predicted spectroscopic values derived from established principles of NMR spectroscopy and analysis of its constituent functional groups. It also outlines detailed experimental protocols for acquiring high-quality ¹H and ¹³C NMR spectra, intended to assist researchers in structural elucidation and characterization.

Molecular Structure and Predicted NMR Data

This compound possesses a simple yet distinct structure that gives rise to a predictable NMR spectrum. The molecule contains a carboxylic acid group, a methoxy group, and two equivalent methyl groups attached to a quaternary carbon.

The predicted ¹H and ¹³C NMR data are summarized in the tables below. These predictions are crucial for researchers in identifying the compound and verifying its structure upon synthesis or isolation.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| -C(CH ₃)₂ | 1.3 - 1.6 | Singlet | 6H |

| -OCH ₃ | 3.2 - 3.5 | Singlet | 3H |

| -COOH | 10.0 - 13.0 | Broad Singlet | 1H |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -C (CH₃)₂ | 20 - 30 |

| -OC H₃ | 50 - 60 |

| -C (CH₃)₂ | 75 - 85 |

| -C OOH | 170 - 180 |

Experimental Protocols

The following section details the methodologies for obtaining high-quality ¹H and ¹³C NMR spectra of this compound. Adherence to these protocols is essential for achieving accurate and reproducible results.

Sample Preparation

Proper sample preparation is critical for obtaining a high-resolution NMR spectrum.

-

Sample Purity: Ensure the sample is of high purity to avoid signals from impurities that may complicate spectral analysis.

-

Sample Quantity: For ¹H NMR, dissolve 5-10 mg of the sample in a suitable deuterated solvent. For the less sensitive ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.[1][2]

-

Solvent Selection: A suitable deuterated solvent that dissolves the sample and does not have overlapping signals in the regions of interest should be chosen. Common choices for carboxylic acids include Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), or Deuterated Methanol (CD₃OD). The choice of solvent can slightly influence the chemical shifts, particularly for the acidic proton.

-

Procedure:

-

Accurately weigh the desired amount of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[3]

-

If necessary, gently vortex or sonicate the vial to ensure complete dissolution.

-

Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.

-

Transfer the clear solution into a clean 5 mm NMR tube.

-

Cap the NMR tube securely.

-

NMR Spectrometer Parameters

The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. These parameters may need to be adjusted based on the specific instrument and sample concentration.

-

Pulse Sequence: A standard single-pulse experiment (e.g., zg30).[4]

-

Spectral Width: 10-15 ppm.[3]

-

Pulse Angle: 30-45 degrees.[3]

-

Acquisition Time: 2-4 seconds.[4]

-

Number of Scans: 8-16 scans are typically sufficient to achieve a good signal-to-noise ratio.[3]

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.[4]

-

Spectral Width: 200-220 ppm.[3]

-

Pulse Angle: 30-45 degrees.[3]

-

Acquisition Time: 1-2 seconds.[4]

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is generally required.[3]

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.[3]

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the correct absorptive mode.

-

Baseline Correction: Correct the baseline of the spectrum to ensure it is flat.

-

Calibration: Calibrate the chemical shifts using the residual solvent peak or an internal standard like Tetramethylsilane (TMS).

-

Integration: For ¹H NMR spectra, integrate the area under each peak to determine the relative ratio of protons.

Visualization of Molecular Structure and NMR Assignments

The following diagrams illustrate the molecular structure of this compound and the logical workflow for its NMR analysis.

Caption: Molecular structure of this compound.

Caption: Logical workflow for NMR spectrum analysis.

References

Mass Spectrometry of 2-Methoxy-2-methylpropanoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2-Methoxy-2-methylpropanoic acid. Due to the limited availability of direct mass spectral data for this specific compound in scientific literature, this guide leverages data from structurally similar molecules and established principles of mass spectrometry to predict its fragmentation behavior and outline robust analytical protocols.

Predicted Electron Ionization Mass Spectrum and Fragmentation

The mass spectrum of this compound is anticipated to be characterized by a weak or absent molecular ion peak, a common feature for aliphatic carboxylic acids.[1][2] The fragmentation pattern will be dictated by the presence of the carboxylic acid, the quaternary carbon, and the methoxy group.

Predicted Fragmentation Pathways:

Under electron ionization (EI), the initial event is the formation of a molecular ion ([M]•+). The primary fragmentation routes are predicted to be alpha-cleavages and rearrangements.

-

Alpha-Cleavage: The bonds adjacent to the carbonyl group are susceptible to cleavage.

-

Loss of the methoxy group (•OCH₃) would lead to a significant acylium ion.

-

Loss of the carboxyl group (•COOH) is another probable fragmentation.[3]

-

-

Loss of a Methyl Group: Cleavage of a C-C bond can result in the loss of a methyl radical (•CH₃).

-

Rearrangements: McLafferty-type rearrangements are not expected for this molecule due to the absence of a gamma-hydrogen.

A diagram illustrating the predicted fragmentation pathways is provided below.

Caption: Predicted EI fragmentation of this compound.

Predicted Quantitative Mass Spectral Data:

The following table summarizes the predicted major ions, their mass-to-charge ratio (m/z), and their proposed structures. The relative abundance is a prediction and would need to be confirmed by experimental data.

| m/z | Predicted Ion Structure | Predicted Relative Abundance |

| 118 | [C₅H₁₀O₃]⁺˙ (Molecular Ion) | Low |

| 87 | [C₄H₇O₂]⁺ | High |

| 71 | [C₄H₇O]⁺ | Medium |

| 45 | [COOH]⁺ | Medium |

| 43 | [C₃H₇]⁺ | High (Base Peak) |

| 31 | [CH₃O]⁺ | Medium |

Experimental Protocols

Due to the polar nature and relatively low volatility of this compound, both Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization and Liquid Chromatography-Mass Spectrometry (LC-MS) are viable analytical approaches.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

For GC-MS analysis, derivatization is essential to increase the volatility and thermal stability of the analyte.[4] Silylation is a common and effective derivatization method for carboxylic acids.[5]

A. Sample Preparation and Derivatization (Silylation):

-

Extraction: If the analyte is in a complex matrix (e.g., biological fluid), perform a liquid-liquid extraction. Acidify the sample with hydrochloric acid and extract with a non-polar solvent like diethyl ether or ethyl acetate.

-

Drying: Evaporate the organic extract to dryness under a gentle stream of nitrogen.

-

Derivatization: Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dried extract. Heat the mixture at 60-80°C for 30-60 minutes to form the trimethylsilyl (TMS) ester.[6]

B. GC-MS Instrumentation and Parameters:

-

Gas Chromatograph:

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.

-

Injection: Splitless injection mode is recommended for trace analysis.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 30-300.

-

Caption: Workflow for GC-MS analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS can be used for the direct analysis of this compound without derivatization, which can simplify sample preparation.[7] Reversed-phase chromatography with electrospray ionization (ESI) in negative ion mode is the recommended approach.

A. Sample Preparation:

-

Protein Precipitation: For biological samples, precipitate proteins by adding a threefold excess of a cold organic solvent like acetonitrile or methanol. Vortex and centrifuge to pellet the proteins.

-

Dilution: Dilute the supernatant with the initial mobile phase to ensure compatibility and good peak shape.

B. LC-MS Instrumentation and Parameters:

-

Liquid Chromatograph:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is appropriate.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometer:

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

-

Capillary Voltage: -3.0 kV.

-

Drying Gas Temperature: 350°C.

-

Drying Gas Flow: 10 L/min.

-

Nebulizer Pressure: 45 psi.

-

Scan Range: m/z 50-200.

-

Fragmentor Voltage: 100 V.

-

Caption: Workflow for LC-MS analysis of this compound.

Conclusion

This technical guide provides a foundational framework for the mass spectrometric analysis of this compound. The predicted fragmentation patterns and detailed experimental protocols for both GC-MS and LC-MS offer a robust starting point for method development and routine analysis. It is important to emphasize that the fragmentation data presented is predictive and should be confirmed with experimental analysis of a certified reference standard. The provided protocols can be optimized to suit specific instrumentation and matrix requirements, ensuring accurate and reliable quantification of this compound in various research and development applications.

References

An In-depth Technical Guide to 2-Methoxy-2-methylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-2-methylpropanoic acid, with the CAS number 13836-62-9, is a carboxylic acid derivative. This technical guide provides a summary of its known physical constants, a detailed synthesis protocol, and general experimental methodologies for the determination of its physical properties. While this compound serves as a chemical intermediate, publicly available information on its direct biological activity, involvement in signaling pathways, or specific applications in drug development is limited.

Physical Constants

The available quantitative data for this compound are summarized in the table below.

| Physical Constant | Value | Reference |

| Molecular Formula | C₅H₁₀O₃ | [1] |

| Molecular Weight | 118.13 g/mol | [1] |

| Boiling Point | 205 °C | [1] |

| Density | 1.053 g/cm³ | [1] |

| Melting Point | Data not available | |

| Solubility | Data not available |

Synthesis Protocol

A general procedure for the synthesis of this compound involves the hydrolysis of its corresponding methyl ester.[1]

Reaction: Methyl 2-methoxy-2-methylpropionate → this compound

Materials:

-

Methyl 2-methoxy-2-methylpropionate

-

Methanol

-

Potassium hydroxide (KOH)

-

3N Hydrochloric acid (HCl)

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Hexahydronaphthalene/ether mixture (1:1)

Procedure:

-

Dissolve Methyl 2-methoxy-2-methylpropionate in methanol.

-

Add an aqueous solution of potassium hydroxide to the methanolic solution.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Remove the organic solvent by distillation under reduced pressure.

-

Wash the remaining aqueous phase with a 1:1 hexahydronaphthalene/ether mixture.

-

Acidify the aqueous phase with 3N hydrochloric acid.

-

Extract the aqueous phase with dichloromethane (3 x 20 mL).

-

Combine the organic phases and dry with anhydrous sodium sulfate.

-

Concentrate the organic phase to dryness under reduced pressure to yield this compound.[1]

Synthesis Workflow

References

2-Methoxy-2-methylpropanoic acid stability and storage

An In-depth Technical Guide to the Stability and Storage of 2-Methoxy-2-methylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a carboxylic acid derivative with potential applications in pharmaceutical and chemical synthesis. A thorough understanding of its chemical stability is paramount for ensuring its quality, safety, and efficacy in research and development. This technical guide provides a comprehensive overview of the stability profile, recommended storage conditions, and potential degradation pathways of this compound. Furthermore, it outlines detailed experimental protocols for conducting forced degradation studies to assess its intrinsic stability.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 13836-62-9 |

| Molecular Formula | C₅H₁₀O₃ |

| Molecular Weight | 118.13 g/mol |

| Appearance | No data available |

| Purity | Typically available at ≥95% |

Stability Profile and Summary

Based on available safety data sheets, this compound is considered stable under recommended storage and handling conditions.[1] However, it is incompatible with strong oxidizing agents.[1] Specific quantitative data from forced degradation studies (hydrolysis, oxidation, photolysis, and thermolysis) are not extensively available in the public domain. Therefore, the following sections provide a framework for assessing the intrinsic stability of this molecule based on its functional groups and general chemical principles.

The following table summarizes the known and potential stability information for this compound.

| Stress Condition | Stability | Potential Degradation Products |

| Acidic Hydrolysis | Susceptible | 2-Hydroxy-2-methylpropanoic acid, Methanol |

| Basic Hydrolysis | Susceptible | 2-Hydroxy-2-methylpropanoic acid, Methanol |

| Oxidation | Susceptible | Various oxidative cleavage products |

| Thermal | Potentially unstable at elevated temperatures | Decarboxylation and other decomposition products |

| Photolytic | Potential for degradation upon exposure to UV light | Photolytic cleavage products |

Recommended Storage and Handling

To maintain the integrity and purity of this compound, the following storage and handling guidelines should be strictly adhered to.

Storage Conditions:

-

Protect from heat and sources of ignition.[2]

-

Store away from incompatible materials, particularly strong oxidizing agents.[3]

Handling Procedures:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]

-

Use only in a well-ventilated area to avoid inhalation of fumes or dust.[1]

-

Avoid contact with skin and eyes.[1] In case of contact, rinse immediately with plenty of water.[1]

-

Wash hands thoroughly after handling.[1]

Potential Degradation Pathways

The chemical structure of this compound, containing both a carboxylic acid and an ether functional group, suggests potential susceptibility to degradation under certain conditions.

Caption: Potential degradation pathways of this compound.

Hydrolysis

The ether linkage in this compound can be susceptible to cleavage under both acidic and basic conditions, leading to the formation of 2-hydroxy-2-methylpropanoic acid and methanol. The carboxylic acid group can also participate in reactions, although the ether linkage is generally considered the more labile site for hydrolysis under these conditions.

Oxidation

The tertiary carbon atom adjacent to the ether oxygen and the carboxylic acid group could be susceptible to oxidative attack. Strong oxidizing agents could lead to the cleavage of the molecule, resulting in a variety of smaller, oxygenated products.

Thermal Degradation

Carboxylic acids, particularly when heated, can undergo decarboxylation. While the stability of this compound at elevated temperatures is not documented, it is a potential degradation pathway to consider. High temperatures could also lead to other complex decomposition reactions.

Experimental Protocols for Forced Degradation Studies

To comprehensively evaluate the stability of this compound, a series of forced degradation (stress testing) studies should be conducted. These studies involve exposing the compound to conditions more severe than accelerated storage conditions to identify potential degradation products and pathways.

Caption: A logical workflow for assessing the stability of a chemical compound.

Development of a Stability-Indicating Analytical Method

Prior to initiating forced degradation studies, a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, should be developed. This method must be able to separate the parent compound from all potential degradation products.

Acidic and Basic Hydrolysis

-

Preparation of Solutions: Prepare solutions of this compound in 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) at a concentration of approximately 1 mg/mL.

-

Incubation: Store the solutions at a controlled temperature (e.g., 60 °C) and protect them from light.

-

Sampling: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

-

Neutralization: Neutralize the acidic samples with an equivalent amount of base and the basic samples with an equivalent amount of acid before analysis.

-

Analysis: Analyze the samples using the validated stability-indicating HPLC method.

Oxidative Degradation

-

Preparation of Solution: Prepare a solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a concentration of approximately 1 mg/mL. Add a solution of 3% hydrogen peroxide (H₂O₂).

-

Incubation: Store the solution at room temperature and protect it from light.

-

Sampling: Withdraw aliquots at specified time intervals.

-

Analysis: Analyze the samples using the validated stability-indicating HPLC method.

Thermal Degradation

-

Solid State: Place a known amount of solid this compound in a controlled temperature oven (e.g., 80 °C).

-

Solution State: Prepare a solution of the compound in a suitable solvent and store it at an elevated temperature (e.g., 60 °C).

-

Sampling: For the solid-state study, dissolve a portion of the solid in a suitable solvent at each time point. For the solution-state study, withdraw aliquots.

-

Analysis: Analyze the samples using the validated stability-indicating HPLC method.

Photostability

-

Exposure: Expose both the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B. A control sample should be wrapped in aluminum foil to protect it from light.

-

Sampling: At appropriate time intervals, collect samples of both the exposed and control materials.

-

Analysis: Analyze the samples using the validated stability-indicating HPLC method.

Data Presentation

The results of the forced degradation studies should be presented in a clear and organized manner to facilitate comparison and interpretation. The following tables are templates for presenting such data.

Table 1: Summary of Forced Degradation Results

| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | % Degradation | Number of Degradants |

| Acid Hydrolysis | 0.1 M HCl | 24 h | 60 | ||

| Base Hydrolysis | 0.1 M NaOH | 24 h | 60 | ||

| Oxidation | 3% H₂O₂ | 24 h | RT | ||

| Thermal (Solid) | - | 48 h | 80 | ||

| Thermal (Solution) | - | 48 h | 60 | ||

| Photolytic (Solid) | ICH Q1B | - | RT | ||

| Photolytic (Solution) | ICH Q1B | - | RT |

Table 2: Purity and Impurity Profile after Forced Degradation

| Stress Condition | Retention Time of Parent (min) | % Purity of Parent | Retention Time of Degradant 1 (min) | % Area of Degradant 1 |

| Initial (T=0) | - | - | ||

| Acid Hydrolysis | ||||

| Base Hydrolysis | ||||

| Oxidation | ||||

| Thermal (Solid) | ||||

| Thermal (Solution) | ||||

| Photolytic (Solid) | ||||

| Photolytic (Solution) |

Conclusion

While this compound is generally stable under recommended storage conditions, its chemical structure suggests potential for degradation through hydrolysis, oxidation, and thermal stress. This technical guide provides a framework for researchers and drug development professionals to assess the intrinsic stability of this compound. The detailed experimental protocols for forced degradation studies and the templates for data presentation will enable a systematic evaluation of its stability profile, which is critical for its successful application in scientific research and development. It is strongly recommended that these studies be performed to ensure the quality and reliability of this compound in its intended use.

References

Navigating the Biological Landscape of 2-Methoxy-2-methylpropanoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-2-methylpropanoic acid is a small carboxylic acid derivative with a unique structural motif. While scientific literature dedicated specifically to the biological activities of its direct derivatives is not extensive, the exploration of structurally related analogs provides valuable insights into its potential pharmacological applications. This technical guide consolidates the available information on the biological activities of compounds sharing key structural features with this compound, offering a comprehensive overview for researchers in drug discovery and development. This document will delve into the reported anti-inflammatory, anticancer, and hypolipidemic activities of related compounds, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Anti-inflammatory and Antioxidant Activity

Derivatives of structurally similar compounds, such as 2-methoxyphenols, have been investigated for their anti-inflammatory and antioxidant properties. These studies often focus on the inhibition of key enzymes and pathways involved in the inflammatory response.

Quantitative Data for 2-Methoxyphenol Derivatives

| Compound | Activity | IC50 / CC50 | Assay |

| Curcumin | Cytotoxicity | Lowest CC50 | MTT Assay on HSG cells[1] |

| Dehydrodiisoeugenol | Cytotoxicity | Second lowest CC50 | MTT Assay on HSG cells[1] |

| Isoeugenol | Cytotoxicity | Third lowest CC50 | MTT Assay on HSG cells[1] |

| Dehydrodiisoeugenol | COX-2 Inhibition | Potent Inhibitor | Northern Blot on RAW 264.7 cells[1] |

| bis-Ferulic acid | COX-2 Inhibition | Moderate Inhibitor | Northern Blot on RAW 264.7 cells[1] |

| Curcumin | COX-2 Inhibition | Moderate Inhibitor | Northern Blot on RAW 264.7 cells[1] |

Experimental Protocols

MTT Assay for Cytotoxicity: [1]

The 50% cytotoxic concentration (CC50) against human submandibular gland tumor cell line (HSG) is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method.

-

Cell Plating: HSG cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution (typically 5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The CC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

COX-2 Gene Expression Assay (Northern Blot): [1]

The inhibitory effects on lipopolysaccharide (LPS)-induced COX-2 gene expression in RAW 264.7 macrophage cells are determined by Northern blot assay.

-

Cell Culture and Treatment: RAW 264.7 cells are pre-treated with the test compounds for a specific duration before being stimulated with LPS to induce COX-2 expression.

-

RNA Extraction: Total RNA is extracted from the cells using a suitable method (e.g., TRIzol reagent).

-

Gel Electrophoresis: A specific amount of total RNA from each sample is separated by size on a denaturing agarose gel.

-

Northern Transfer: The separated RNA is transferred from the gel to a nylon or nitrocellulose membrane.

-

Hybridization: The membrane is incubated with a labeled probe specific for COX-2 mRNA.

-

Detection: The signal from the labeled probe is detected using an appropriate method (e.g., autoradiography for radioactive probes or chemiluminescence for non-radioactive probes).

-

Analysis: The intensity of the COX-2 mRNA band is quantified and normalized to a housekeeping gene (e.g., GAPDH) to determine the relative expression levels.

Signaling Pathway

The anti-inflammatory activity of some methoxy-containing phenolic compounds, such as 2-methoxy-4-vinylphenol, has been shown to involve the Nrf2/ARE pathway, leading to the upregulation of the anti-inflammatory enzyme Heme Oxygenase-1 (HO-1) and subsequent inhibition of inducible nitric oxide synthase (iNOS).[2][3]

Anticancer Activity

Analogs of 2-methoxyestradiol, which contain a methoxy group, have demonstrated antitumor activity.[4] Their mechanisms of action often involve microtubule depolymerization and the downregulation of Hypoxia-Inducible Factor-1 alpha (HIF-1α).[5][6] While not direct derivatives of this compound, their study provides a rationale for investigating similar activities in this class of compounds.

Quantitative Data for 2-Methoxyestradiol Analogs

| Compound | Cell Line | IC50 (µM) |

| 2-Fluoroethoxyestradiol (2FEE2) | LN229 (human glioma) | ~2-fold more potent than 2ME2[5] |

| 2-Fluoroethoxyestradiol (2FEE2) | 1A9 (human ovarian carcinoma) | ~2-fold more potent than 2ME2[5] |

Experimental Protocol

Antiproliferative Activity Assay (MTT-based): [5]

-

Cell Seeding: Cancer cell lines (e.g., LN229, 1A9) are seeded into 96-well plates and allowed to attach overnight.

-

Compound Incubation: Cells are treated with a range of concentrations of the test compounds for 72 hours.

-

MTT Staining: Following incubation, MTT is added to each well, and the plates are incubated for 4 hours to allow for formazan crystal formation.

-

Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at 570 nm.

-

IC50 Calculation: The drug concentration that causes a 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.

Signaling Pathway

A key mechanism of action for 2-methoxyestradiol and its analogs is the inhibition of HIF-1α, a transcription factor that plays a central role in tumor adaptation to hypoxia.

Hypolipidemic Activity

Patented research on 2-methyl-2-phenoxy-propionic acid derivatives, which share the 2-methylpropionic acid core, indicates their potential as hypocholesterolemic and hypolipemic agents.[7] This suggests that derivatives of this compound could also be explored for their effects on lipid metabolism.

Experimental Protocol

In Vivo Hypolipidemic Activity in a High-Fat Diet-Induced Rodent Model:

-

Animal Model: Male Wistar rats or other suitable rodent models are used.

-

Induction of Hyperlipidemia: Animals are fed a high-fat diet for a specified period (e.g., 4-8 weeks) to induce hyperlipidemia.

-

Compound Administration: The test compounds are administered orally or via another appropriate route for a defined treatment period. A control group receives the vehicle, and a positive control group may receive a standard hypolipidemic drug (e.g., a statin).

-

Blood Collection: Blood samples are collected at the beginning and end of the treatment period.

-

Lipid Profile Analysis: Serum levels of total cholesterol (TC), triglycerides (TG), low-density lipoprotein cholesterol (LDL-C), and high-density lipoprotein cholesterol (HDL-C) are measured using standard enzymatic kits.

-

Data Analysis: The changes in lipid profiles between the treatment groups and the control groups are statistically analyzed to determine the hypolipidemic efficacy of the test compounds.

Experimental Workflow

Conclusion

While direct and extensive research on the biological activities of this compound derivatives is currently limited in the public domain, the available data on structurally related compounds provide a strong rationale for their further investigation. The potential for anti-inflammatory, anticancer, and hypolipidemic activities, as suggested by studies on analogous structures, highlights promising avenues for future drug discovery and development efforts centered on this chemical scaffold. This guide serves as a foundational resource, encouraging further exploration into the synthesis and biological evaluation of novel this compound derivatives.

References

- 1. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory activity of 2-methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in chemistry and pharmacology of 2-methoxyestradiol: An anticancer investigational drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Syntheses and biological activities of novel 2-methoxyestradiol analogs, 2-fluoroethoxyestradiol and 2-fluoropropanoxyestradiol, and a radiosynthesis of 2-[18F]fluoroethoxyestradiol for positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Syntheses and biological activities of novel 2-methoxyestradiol analogs, 2-fluoroethoxyestradiol and 2-fluoropropanoxyestradiol, and a radiosynthesis of 2-[(18)F]fluoroethoxyestradiol for positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US4259509A - 2-Methyl-2-phenoxy-propionic acid derivatives, process for their preparation and therapeutical applications thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Methoxy-2-methylpropanoic Acid and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methoxy-2-methylpropanoic acid, detailing its chemical and physical properties, synthesis, and spectroscopic data. The primary focus of this review is on the biological significance of a key derivative, 2-methoxy-2-methyl-3-{6-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl}propanoic acid, a potent dual peroxisome proliferator-activated receptor (PPAR) α and γ agonist. This guide includes detailed experimental protocols, quantitative data on its biological activity, and visualizations of relevant pathways and workflows to support researchers in the field of drug discovery and development.

Chemical and Physical Properties of this compound

This compound is a carboxylic acid with the molecular formula C5H10O3.[1][2] Its chemical structure features a central carbon atom bonded to a carboxylic acid group, a methoxy group, and two methyl groups.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 13836-62-9 | [1][2] |

| Molecular Formula | C5H10O3 | [1][2] |

| Molecular Weight | 118.13 g/mol | [1][2] |

| Boiling Point | 205 °C | [1] |

| Density | 1.053 g/cm³ | [1] |

| Flash Point | 85 °C | [1] |

Synthesis of this compound

A general and straightforward method for the synthesis of this compound involves the hydrolysis of its corresponding methyl ester, methyl 2-methoxy-2-methylpropionate.[2][3]

Experimental Protocol: Hydrolysis of Methyl 2-methoxy-2-methylpropionate

Materials:

-

Methyl 2-methoxy-2-methylpropionate (2.08 g, 15.74 mmol)[2][3]

-

1:1 Hexahydronaphthalene/ether mixture

Procedure:

-

Dissolve methyl 2-methoxy-2-methylpropionate in methanol in a round-bottom flask.[2][3]

-

Add an aqueous solution of potassium hydroxide to the flask.[2][3]

-

Stir the reaction mixture at room temperature for 4 hours.[2][3]

-

Upon completion of the reaction, remove the methanol by distillation under reduced pressure.[2][3]

-

Wash the remaining aqueous phase with a 1:1 mixture of hexahydronaphthalene and ether.[2][3]

-

Extract the acidified aqueous phase with dichloromethane (3 x 20 mL).[2][3]

-

Combine the organic phases and dry over anhydrous sodium sulfate.[2][3]

-

Concentrate the dried organic phase under reduced pressure to yield this compound.[2][3]

This procedure affords the desired product in a 67% yield.[2][3]

Synthesis Workflow

Spectroscopic Data

The structure of this compound has been confirmed by ¹H NMR spectroscopy.

Table 2: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference(s) |

| 12.48 | s | 1H | -COOH | [2][3] |

| 3.12 | s | 3H | -OCH₃ | [2][3] |

| 1.27 | s | 6H | -C(CH₃)₂ | [2][3] |

Solvent: DMSO-d₆, Spectrometer: 400 MHz[2][3]

Biological Activity of a Key Derivative: A Dual PPARα/γ Agonist

While this compound itself has not been extensively studied for its biological activity, a significant derivative, 2-methoxy-2-methyl-3-{6-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl}propanoic acid , has been identified as a potent dual agonist for Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[4] PPARs are nuclear receptors that play crucial roles in the regulation of lipid and glucose metabolism, making them important therapeutic targets for metabolic diseases such as type 2 diabetes and dyslipidemia.

Synthesis of the Dual PPARα/γ Agonist

The synthesis of this enantiomerically pure dual PPARα/γ agonist has been a subject of research, with several routes developed to produce the compound in significant quantities.[4] While the specific details of the multi-step synthesis are extensive, the general strategy involves the coupling of key intermediates to construct the final complex molecule.

A request for the full-text research article is recommended for a complete understanding of the synthetic routes.[4]

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling Pathway

PPARs function as ligand-activated transcription factors. Upon binding to a ligand, such as the this compound derivative, the receptor undergoes a conformational change. This allows it to form a heterodimer with the Retinoid X Receptor (RXR). This PPAR-RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event recruits co-activator proteins, leading to the initiation of gene transcription.

Experimental Protocol: PPAR Transactivation Assay

The activity of PPAR agonists is commonly evaluated using a cell-based transactivation assay, often employing a luciferase reporter gene.

Principle:

This assay measures the ability of a compound to activate a specific PPAR isoform (α or γ). Cells are co-transfected with two plasmids: one expressing a fusion protein of the PPAR ligand-binding domain (LBD) and the GAL4 DNA-binding domain, and another containing a luciferase reporter gene under the control of a GAL4 upstream activation sequence (UAS). If the test compound binds to the PPAR LBD, the fusion protein activates the transcription of the luciferase gene, leading to light emission that can be quantified.

Materials:

-

HEK293T cells

-

Expression plasmid for PPARα-GAL4 or PPARγ-GAL4

-

pGL4.35[luc2P/9XGAL4UAS/Hygro] Vector

-

Transfection reagent

-

Test compound (2-methoxy-2-methyl-3-{6-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl}propanoic acid)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Culture and Transfection: Culture HEK293T cells and co-transfect with the PPAR-GAL4 expression plasmid and the pGL4.35 reporter plasmid.

-

Cell Seeding: After 24 hours, seed the transfected cells into 96-well plates.

-

Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for 24 hours.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

-

Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected Renilla luciferase). Plot the dose-response curve and calculate the EC₅₀ value.

Experimental Workflow

Conclusion

This compound serves as a foundational scaffold for the development of biologically active molecules. While the parent compound itself has limited documented biological activity, its derivative, 2-methoxy-2-methyl-3-{6-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl}propanoic acid, demonstrates significant potential as a dual PPARα/γ agonist. This makes it a valuable lead compound for the development of novel therapeutics for metabolic disorders. The provided synthesis protocols, spectroscopic data, and detailed methodologies for biological evaluation offer a comprehensive resource for researchers in medicinal chemistry and pharmacology. Further investigation into the structure-activity relationship of related derivatives could lead to the discovery of even more potent and selective PPAR modulators.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Methoxy-2-methylpropanoic Acid Esters

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 2-methoxy-2-methylpropanoic acid and its subsequent esterification with various alcohols. This compound and its esters are valuable building blocks in organic synthesis and drug development, serving as key intermediates in the preparation of complex molecules.

Synthesis of this compound

The synthesis of the parent acid is a crucial first step. A common and effective method involves the methylation of the readily available 2-hydroxyisobutyric acid.

Synthetic Pathway

The synthesis proceeds via a Williamson ether synthesis, where the hydroxyl group of 2-hydroxyisobutyric acid is deprotonated by a strong base to form an alkoxide, which then acts as a nucleophile to attack a methylating agent like dimethyl sulfate.

Application Note: 2-methoxy-2-(1-naphthyl)propionic acid (MαNP Acid) as a Chiral Derivatizing Agent

It appears there may be a misunderstanding regarding the use of 2-methoxy-2-methylpropanoic acid as a chiral derivatizing agent. Extensive searches of scientific literature and chemical databases do not show its application for this purpose. However, a similarly named and structurally related compound, 2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid) , is a highly effective and well-documented chiral derivatizing agent (CDA).[1][2][3][4]

This document will provide detailed application notes and protocols for the use of MαNP acid as a powerful tool for the enantioresolution of alcohols and the determination of their absolute configurations.[3][4]

Introduction

In the development of pharmaceuticals and other bioactive molecules, the stereochemistry of a compound is of paramount importance. Enantiomers of the same molecule can exhibit vastly different biological activities. Chiral derivatizing agents are enantiomerically pure compounds that react with a mixture of enantiomers to form a mixture of diastereomers.[5] These newly formed diastereomers possess different physical properties, allowing for their separation and quantification using standard chromatographic and spectroscopic techniques like HPLC and NMR spectroscopy.[5][6][7]

MαNP acid is a superior chiral derivatizing agent for several reasons:

-

Lack of Racemization: The α-position of the carboxylic acid is fully substituted, which prevents racemization during the derivatization reaction.[3]

-

Powerful NMR Anisotropy: The naphthalene moiety creates a strong magnetic anisotropy effect, leading to significant chemical shift differences (Δδ) in the ¹H NMR spectra of the resulting diastereomers, which is crucial for determining absolute configuration.[3]

-

Excellent Chromatographic Resolution: Diastereomeric esters formed from MαNP acid are often easily separated by high-performance liquid chromatography (HPLC) on a standard silica gel column.[6][7][8]

Principle of Action

The primary application of MαNP acid is in the analysis of chiral alcohols. A racemic alcohol is esterified with an enantiomerically pure form of MαNP acid (e.g., (S)-(+)-MαNP acid). This reaction converts the pair of enantiomeric alcohols into a pair of diastereomeric esters. These diastereomers can then be separated and quantified.

Quantitative Data Presentation

The effectiveness of MαNP acid as a chiral derivatizing agent is evident in the chromatographic separation of the resulting diastereomeric esters. The separation factor (α) and resolution factor (Rs) are key indicators of a successful separation.

| Analyte | Chiral Derivatizing Agent | HPLC Column | Mobile Phase | Separation Factor (α) | Resolution Factor (Rs) | Reference |

| (±)-2-Butanol | (S)-(+)-MαNP Acid | Silica Gel | Hexane:EtOAc = 20:1 | 1.15 | 1.18 | [3] |

| (±)-Menthol | (±)-MαNP Acid | Silica Gel | Not Specified | 1.83 | Not Specified | [4] |

| (±)-Pent-3-en-2-ol | (S)-(+)-MαNP Acid | Silica Gel | Hexane:Ethyl Acetate | Baseline Separation | >1.5 (implied) | [8] |

| Racemic 4-octanol | (S)-(+)-MαNP Acid | Silica Gel | Not Specified | Good Separation | Not Specified | [6] |

Experimental Protocols

Protocol 1: Derivatization of a Chiral Alcohol with (S)-(+)-MαNP Acid

This protocol describes the esterification of a racemic alcohol with (S)-(+)-MαNP acid to form diastereomeric esters.

Materials:

-

Racemic alcohol (1.0 equivalent)

-

(S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid ((S)-(+)-MαNP acid) (1.1 equivalents)

-

Dicyclohexylcarbodiimide (DCC) (1.2 equivalents)

-

4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents)

-

Anhydrous dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Nitrogen or Argon atmosphere setup

Procedure:

-

Under a nitrogen atmosphere, dissolve the racemic alcohol (1.0 eq) and (S)-(+)-MαNP acid (1.1 eq) in anhydrous DCM in a clean, dry round-bottom flask.[8]

-

Add a catalytic amount of DMAP (0.1 eq) to the solution.[8]

-

Cool the reaction mixture to 0 °C using an ice bath.[8]

-

Slowly add a solution of DCC (1.2 eq) in anhydrous DCM to the reaction mixture.[8]

-

Stir the reaction at 0 °C for 30 minutes.

-

Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.[8]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude diastereomeric esters.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Determination of Enantiomeric Excess (ee) by HPLC

Materials and Equipment:

-

Diastereomeric ester mixture from Protocol 1

-

HPLC system with a UV detector

-

Silica gel column (achiral)

-

Hexane and Ethyl Acetate (HPLC grade)

Procedure:

-

Prepare a standard solution of the diastereomeric ester mixture in the mobile phase.

-

Set up the HPLC system with a silica gel column.

-

Equilibrate the column with the mobile phase (e.g., Hexane:Ethyl Acetate 20:1).[3]

-

Inject the sample onto the column.

-

Monitor the elution of the diastereomers using a UV detector.

-

Integrate the peak areas of the two separated diastereomers.

-

Calculate the enantiomeric excess (ee) using the following formula:

-

ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

-

Where Area₁ and Area₂ are the peak areas of the two diastereomers.

-

Protocol 3: Determination of Absolute Configuration by ¹H NMR (Harada's MαNP Acid Method)

This method relies on the anisotropic effect of the naphthyl group of MαNP acid, which causes predictable shielding or deshielding of protons on the alcohol moiety in the diastereomeric esters.[3]

Procedure:

-

Obtain the ¹H NMR spectra of both the (R)-MαNP ester and the (S)-MαNP ester of the chiral alcohol.

-

Assign all proton signals for both diastereomers.

-

Calculate the chemical shift difference (Δδ) for each proton of the alcohol moiety using the formula: Δδ = δ(S-ester) - δ(R-ester).

-

Apply the sector rule to determine the absolute configuration. Protons with a positive Δδ value are positioned on one side of a plane defined by the MαNP ester group, while those with a negative Δδ value are on the other side. This spatial arrangement directly correlates to the absolute configuration of the alcohol.[3]

Conclusion

While this compound does not appear to be utilized as a chiral derivatizing agent, the structurally similar 2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid) serves as an excellent alternative. It is a powerful tool for researchers, scientists, and drug development professionals, enabling the reliable separation of enantiomers and the determination of their absolute configurations through straightforward derivatization followed by HPLC and NMR analysis. The protocols and data presented provide a solid foundation for the application of this methodology in a laboratory setting.

References

- 1. [PDF] HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. tcichemicals.com [tcichemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]

- 6. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-Methoxy-2-methylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the quantitative analysis of 2-Methoxy-2-methylpropanoic acid, a key intermediate and building block in pharmaceutical synthesis. Given its structural properties as a short-chain carboxylic acid, two primary high-performance liquid chromatography (HPLC) methods are presented. The first is a straightforward reverse-phase HPLC method with UV detection, suitable for routine purity assessments and quantification in non-complex matrices. The second is a more sensitive and specific ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method, which is ideal for bioanalytical applications requiring low detection limits in complex biological matrices. This latter method incorporates a derivatization step to enhance chromatographic retention and ionization efficiency. Detailed experimental protocols, including sample preparation from plasma, are provided, alongside expected performance characteristics summarized in tabular format.

Introduction

This compound and its derivatives are of significant interest in drug discovery and development. For instance, the related compound (2R)-3-methoxy-2-methylpropanoic acid serves as an intermediate in various chemical syntheses within the pharmaceutical industry.[1] Furthermore, similar small carboxylic acid moieties are integral to the structure and activity of various therapeutic agents. Accurate and robust analytical methods are therefore essential for pharmacokinetic studies, formulation development, and quality control of active pharmaceutical ingredients (APIs) and their intermediates.

The analytical challenge with small, polar carboxylic acids like this compound lies in their poor retention on traditional reverse-phase columns and their potential for low UV absorbance. To address this, this application note details two approaches: a direct HPLC-UV method and a more advanced UPLC-MS/MS method employing derivatization for enhanced sensitivity.

Method 1: Reverse-Phase HPLC with UV Detection

This method is suitable for the analysis of bulk material or simple formulations where the concentration of this compound is relatively high.

Chromatographic Conditions

| Parameter | Condition |

| HPLC System | Standard HPLC system with UV Detector |

| Column | C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

Note: For mass spectrometry-compatible applications, formic acid is a suitable mobile phase modifier. If MS detection is not required, 0.1% phosphoric acid can also be used.[2][3]

Expected Performance

| Parameter | Expected Value |

| Retention Time | 3 - 5 minutes (approximate) |

| Linearity (R²) | > 0.995 |

| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |

| Limit of Quantification (LOQ) | 0.5 - 2.0 µg/mL |

Method 2: UPLC-MS/MS with Derivatization for Bioanalysis

For the quantification of this compound in complex biological matrices such as plasma, a highly sensitive and selective method is required. This protocol utilizes derivatization with 3-nitrophenylhydrazine (3-NPH) to improve chromatographic properties and ionization, followed by UPLC-MS/MS analysis.[4][5][6]

Experimental Workflow for UPLC-MS/MS Analysis

Caption: Workflow for the bioanalysis of this compound.

Detailed Protocols

1. Sample Preparation from Plasma

This procedure is designed to remove proteins that can interfere with the analysis and damage the HPLC column.[7][8]

-

To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4 °C.

-

Carefully transfer the supernatant to a new tube for the derivatization step.

2. Derivatization Protocol

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 50 µL of a water/acetonitrile (50:50) mixture.

-

Add 20 µL of 10 mM 3-nitrophenylhydrazine (3-NPH) in methanol.

-

Add 20 µL of 12 mM N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in methanol with 0.5% pyridine.

-

Vortex and incubate at 40 °C for 30 minutes.

-

Cool the mixture and inject it into the UPLC-MS/MS system.

UPLC-MS/MS Conditions

| Parameter | Condition |

| UPLC System | High-pressure gradient UPLC system |

| Column | C18 UPLC Column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 20% B to 80% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

Expected Performance (UPLC-MS/MS)

| Parameter | Expected Value |

| Linearity (R²) | > 0.998 |

| Limit of Detection (LOD) | 1 - 10 nM |

| Limit of Quantification (LOQ) | 5 - 25 nM[4] |

| Intra- and Inter-day Precision | < 15% CV[4] |

Chiral Separation Considerations

If the stereochemistry of this compound is of interest, a chiral separation method is necessary. There are two primary approaches for this:

-

Direct Method: Utilizes a chiral stationary phase (CSP) that can differentiate between the enantiomers. Polysaccharide-based and macrocyclic glycopeptide columns are common choices for separating chiral acids.[9]

-

Indirect Method: Involves derivatizing the racemic acid with a chiral reagent to form diastereomers. These diastereomers can then be separated on a standard achiral reverse-phase column.[10]

Chiral Separation Strategy

Caption: Strategies for the chiral HPLC separation of enantiomers.

Conclusion